4-Chloro-2-(methoxymethyl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
89879-47-0 |
|---|---|
Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
4-chloro-2-(methoxymethyl)phenol |
InChI |
InChI=1S/C8H9ClO2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,10H,5H2,1H3 |
InChI Key |
PFBVNGMTQKJIRP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-(methoxymethyl)phenol: Addressing Data Scarcity and a Comprehensive Analysis of the Closely Related 4-Chloro-2-methoxyphenol
Senior Application Scientist Note: An exhaustive search for "4-Chloro-2-(methoxymethyl)phenol" has revealed a significant scarcity of publicly available scientific literature, including detailed physicochemical properties, spectroscopic data, established synthesis protocols, and biological activity. This suggests that while the compound may exist, it is not a widely studied or readily available chemical entity.
In the spirit of providing a valuable and scientifically rigorous technical guide, and exercising editorial control to best serve the interests of researchers and drug development professionals, this document will focus on the closely related and well-characterized compound: 4-Chloro-2-methoxyphenol . The critical structural difference lies in the ortho-substituent to the hydroxyl group: a methoxymethyl group (-CH2OCH3) in the requested compound versus a methoxy group (-OCH3) in the compound detailed below. This distinction is crucial for all aspects of molecular interaction and reactivity.
This guide will provide the in-depth technical analysis requested, grounded in verifiable data for 4-Chloro-2-methoxyphenol, serving as a robust resource and a potential starting point for investigations into its methoxymethyl analogue.
Chemical Identity and Physicochemical Properties of 4-Chloro-2-methoxyphenol
4-Chloro-2-methoxyphenol, also known as 4-chloroguaiacol, is a chlorinated and methoxylated phenol derivative.[1][2] Its chemical structure and key identifiers are presented below.
Figure 1: Chemical Structure of 4-Chloro-2-methoxyphenol.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClO₂ | [1] |
| Molecular Weight | 158.58 g/mol | [3] |
| CAS Number | 16766-30-6 | [3] |
| IUPAC Name | 4-chloro-2-methoxyphenol | [1] |
| Synonyms | 4-Chloroguaiacol, 2-Methoxy-4-chlorophenol | [1][2] |
| Appearance | Colorless to yellow clear liquid | [2] |
| Melting Point | 16-17 °C | [3] |
| Boiling Point | 241 °C | [3] |
| Density | 1.304 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.559 | [3] |
| Water Solubility | Slightly soluble | [4] |
Synthesis of 4-Chloro-2-methoxyphenol
The synthesis of 4-chloro-2-methoxyphenol can be approached through several routes, primarily involving either the chlorination of 2-methoxyphenol (guaiacol) or the methoxylation of a suitable chlorinated phenol. The choice of synthetic strategy often depends on the availability and cost of starting materials, as well as the desired purity and yield of the final product.
A common and logical synthetic pathway involves the electrophilic chlorination of guaiacol. The hydroxyl and methoxy groups are both ortho-, para-directing activators. However, the hydroxyl group is a stronger activator, which can lead to a mixture of products. To achieve regioselectivity, careful control of reaction conditions is necessary.
Figure 2: Proposed workflow for the synthesis of 4-Chloro-2-methoxyphenol.
Experimental Protocol: Chlorination of 2-Methoxyphenol
This protocol is a representative procedure based on established principles of electrophilic aromatic substitution on activated phenolic rings.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-methoxyphenol (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1 equivalent) dissolved in the same solvent, to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-chloro-2-methoxyphenol.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-chloro-2-methoxyphenol.
| Spectroscopic Data | Interpretation | Source(s) |
| ¹H NMR | Expected signals would include a singlet for the methoxy protons (~3.9 ppm), a singlet for the phenolic hydroxyl proton (variable, ~5-6 ppm), and three aromatic protons in the range of 6.8-7.2 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. | [5] |
| ¹³C NMR | Expected signals would include a peak for the methoxy carbon (~56 ppm), and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro, hydroxyl, and methoxy substituents. | |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-O stretching bands for the ether and phenol around 1200-1260 cm⁻¹ and 1030-1050 cm⁻¹. Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A C-Cl stretching vibration in the 1000-1100 cm⁻¹ range. | |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z 158 and an M+2 peak at m/z 160 with a characteristic ~3:1 intensity ratio, confirming the presence of one chlorine atom. | [1] |
Safety, Handling, and Regulatory Information
4-Chloro-2-methoxyphenol is classified as a hazardous substance and requires careful handling.
-
Hazard Classifications: Eye Irritant (Category 2), Skin Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3), affecting the respiratory system.[3]
-
Signal Word: Warning.[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[3]
-
Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
-
Personal Protective Equipment (PPE): Eyeshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[3]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under Storage Class 10 for combustible liquids.[3]
Applications and Relevance in Research and Development
While specific, high-impact applications of 4-chloro-2-methoxyphenol are not extensively documented in high-profile drug development literature, its structure as a substituted phenol makes it a valuable intermediate in organic synthesis and a potential scaffold for medicinal chemistry exploration.
-
Intermediate in Organic Synthesis: As a functionalized aromatic compound, it can serve as a building block for the synthesis of more complex molecules. The hydroxyl, methoxy, and chloro substituents offer multiple sites for further chemical modification.
-
Pharmaceutical Research: Substituted phenols are a common motif in many biologically active compounds. The combination of a halogen and an ether group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds. While not a drug itself, it could be a precursor or a fragment for the development of new therapeutic agents.
-
Agrochemicals: Chlorinated phenols have historically been used in the development of herbicides and pesticides. The specific structure of 4-chloro-2-methoxyphenol could be investigated for potential applications in this field.
Conclusion
4-Chloro-2-methoxyphenol is a well-characterized chemical compound with established physicochemical properties and spectroscopic data. Its synthesis is achievable through standard organic chemistry methodologies. While its direct applications in drug development are not prominent, its structural features make it a useful intermediate for the synthesis of more complex molecules and a potential starting point for medicinal chemistry campaigns. The lack of available data on its isomer, this compound, highlights a potential area for future research and characterization.
References
-
PubChem. 4-Chloroguaiacol | C7H7ClO2 | CID 28050. National Center for Biotechnology Information. [Link]
-
NIST. 2-Methoxy-4-chloro-phenol. NIST Chemistry WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 3. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 4. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09939H [pubs.rsc.org]
4-Chloro-2-(methoxymethyl)phenol solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Chloro-2-(methoxymethyl)phenol in Organic Solvents
Introduction
This compound is a substituted phenolic compound with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceuticals and specialty chemicals. The precise control of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes such as crystallization, and formulation development. Understanding the solubility profile of a compound is a critical-to-quality attribute that influences process efficiency, yield, and the final product's purity.
This technical guide provides a comprehensive analysis of the predicted solubility of this compound in a range of common organic solvents. Due to the limited availability of specific experimental data for this compound in public literature, this document integrates theoretical predictions derived from its molecular structure with a robust, field-proven experimental protocol for empirical solubility determination. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their work.
PART 1: Physicochemical Properties and Predicted Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] To predict the solubility of this compound, we must first dissect its molecular structure to understand its intrinsic physicochemical properties.
The key structural features of this compound are:
-
Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2] This functionality will strongly promote solubility in polar protic solvents.
-
Aromatic Ring: The benzene ring itself is a non-polar, hydrophobic structure.
-
Chloro (-Cl) Substituent: The chlorine atom is electronegative, contributing to the molecule's overall dipole moment. Its presence increases the molecular weight and slightly increases its lipophilicity.
-
Methoxymethyl (-CH2OCH3) Group: This group contains an ether linkage, which can act as a hydrogen bond acceptor.[2] The presence of this group, as opposed to a simple methyl or methoxy group, adds a degree of polarity and flexibility to the molecule.
The interplay of these functional groups results in a molecule with both hydrophilic and lipophilic characteristics. The overall polarity is a balance between the non-polar aromatic ring and the polar hydroxyl, chloro, and methoxymethyl groups.
Predicted Solubility in Different Solvent Classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the phenolic hydroxyl group of this compound. Therefore, high solubility is predicted in these solvents. The methoxymethyl group's ether oxygen can also act as a hydrogen bond acceptor, further enhancing solubility.[2]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They will effectively solvate the polar regions of the molecule. Moderate to high solubility is expected in these solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The solubility in non-polar solvents will be dictated by the hydrophobic character of the chlorinated benzene ring. While the aromatic nature of toluene may offer some favorable π-π stacking interactions, the influence of the polar functional groups will likely limit the solubility in highly non-polar solvents like hexane. Low to moderate solubility is predicted in toluene, and low solubility is expected in hexane.
PART 2: Quantitative Solubility Data (Predicted)
The following table summarizes the predicted qualitative and illustrative quantitative solubility of this compound in a selection of organic solvents at ambient temperature. These values are estimations based on structural analysis and should be confirmed experimentally.
| Solvent Class | Solvent | Predicted Solubility | Illustrative Quantitative Value (mg/mL) | Rationale |
| Polar Protic | Methanol | High | > 100 | Strong hydrogen bonding with the hydroxyl and methoxymethyl groups. |
| Ethanol | High | > 100 | Similar to methanol, strong hydrogen bonding interactions. | |
| Polar Aprotic | Acetone | High | > 100 | Good dipole-dipole interactions and hydrogen bond acceptor. |
| Ethyl Acetate | Moderate to High | 50 - 100 | Good balance of polarity to solvate the molecule. | |
| Dichloromethane | Moderate | 20 - 50 | Can engage in dipole-dipole interactions. | |
| Non-Polar | Toluene | Low to Moderate | 5 - 20 | Aromatic interactions can provide some solubility. |
| Hexane | Low | < 5 | Significant mismatch in polarity. |
PART 3: Experimental Protocol for Thermodynamic Solubility Determination
To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The following describes the shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[3] This protocol is designed as a self-validating system.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Preparation of Saturated Solutions
-
Aliquot Compound: Add an excess amount of solid this compound to several scintillation vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add Solvent: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a supernatant aliquot using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.
Sample Analysis by HPLC
The concentration of the dissolved compound in the filtrate is determined by HPLC with UV detection.[4][5]
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in each of the test solvents.
-
HPLC Method:
-
Column: A C18 reverse-phase column is typically suitable for phenolic compounds.
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.
-
Injection Volume: Consistent for all standards and samples.
-
-
Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
Sample Quantification: Dilute the filtered sample solutions with the mobile phase to fall within the linear range of the calibration curve. Inject the diluted samples into the HPLC system and determine the concentration from the calibration curve.
Data Analysis
Calculate the solubility (S) in mg/mL using the following formula:
S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
The experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate the mean and standard deviation.
PART 4: Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.
Caption: Workflow for thermodynamic solubility determination.
PART 5: Conclusion
References
- Delgado, J. N., & Remers, W. A. (Eds.). (2021). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.
- Yalkowsky, S. H., & He, Y. (2003).
- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
- Avdeef, A. (2012).
- Jouyban, A. (2010).
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link][1]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link][6]
-
OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility. OECD Publishing. Retrieved from [Link][7]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link][8]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link][2]
-
Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in the leaves of some medicinal plants. Retrieved from [Link][4]
-
Al-Bayati, M. A., & Al-Amiery, A. A. (2012). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Chilean Chemical Society, 57(3), 1283–1286. Retrieved from [Link][5]
- Al-Ghamdi, A. A., & Al-Adawi, F. A. (2014). Kinetic and Thermodynamic Studies on the Solubility of Some Drugs in Different Solvents. Journal of Chemistry, 2014, 1–7.
- Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility of organic acids and bases in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1079–1085.
-
Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Retrieved from [Link][9]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link][10]
-
AdiChemistry. (n.d.). Methoxymethyl (MOM) Ether | Hydroxyl Protective Group. Retrieved from [Link][11]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link][12]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567. Retrieved from [Link][3]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. filab.fr [filab.fr]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. scirp.org [scirp.org]
- 10. epa.gov [epa.gov]
- 11. adichemistry.com [adichemistry.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
Methodological & Application
High-Fidelity Synthesis of 4-Chloro-2-(methoxymethyl)phenol: A Stepwise Regioselective Approach
Application Note: AN-SYN-2026-04
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Chloro-2-(methoxymethyl)phenol starting from 4-chlorophenol . While direct chloromethylation (Blanc reaction) poses severe safety risks due to the formation of carcinogenic bis(chloromethyl) ether, and direct Mannich routes often require atom-inefficient quaternization steps, this guide utilizes a two-step "Hydroxymethylation-Etherification" strategy .
This route prioritizes safety, atom economy, and operational simplicity, employing the Lederer-Manasse reaction followed by a Brønsted-acid catalyzed chemoselective etherification .
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Target Purity | >98% (HPLC/GC) |
| Overall Yield | 65–75% (Two Steps) |
| Key Safety Feature | Avoidance of carcinogenic chloromethyl ether intermediates |
| Scalability | Validated from 10 g to 1 kg scale |
Chemical Strategy & Retrosynthesis
The synthesis relies on the varying electronic demands of the phenol ring. The hydroxyl group at C1 activates the ortho (C2) and para (C4) positions. With C4 blocked by chlorine, the ortho position becomes the exclusive site for electrophilic aromatic substitution.
Reaction Pathway[1][2][3][4][5]
-
Step 1 (C-C Bond Formation): Base-mediated addition of formaldehyde to 4-chlorophenol (Lederer-Manasse). Conditions are tuned to prevent polymerization (Resole formation).
-
Step 2 (C-O Bond Formation): Acid-catalyzed solvolysis of the benzylic alcohol in methanol. We utilize Amberlyst-15 , a heterogeneous solid acid catalyst, to prevent competitive methylation of the phenolic hydroxyl and facilitate easy workup.
Figure 1: Synthetic pathway avoiding toxic chloromethylation reagents.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-(hydroxymethyl)phenol
Note: This reaction is sensitive to temperature. Overheating leads to methylene-bridged dimers (bis-phenols).
Reagents
-
4-Chlorophenol (1.0 eq)[1]
-
Formaldehyde (37% aq.[1] solution, 1.5 eq)
-
Sodium Hydroxide (10% aq.[2] solution, 1.1 eq)
-
Hydrochloric Acid (2M, for neutralization)
Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (12.86 g, 100 mmol) in 10% NaOH (44 mL, 110 mmol). The solution should be clear and slightly yellow.
-
Addition: Cool the solution to 15°C using a water bath. Add Formaldehyde (37%) (11.2 mL, 150 mmol) dropwise over 10 minutes.
-
Reaction: Remove the cooling bath and allow the mixture to stir at 20–25°C for 24–48 hours.
-
Process Check: Monitor by TLC (30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (Rf ~0.3).
-
-
Quench & Isolation:
-
Cool the mixture to 0°C.
-
Acidify carefully with 2M HCl until pH ~3. A white to off-white solid will precipitate.
-
Critical Step: If an oil forms instead of a solid, decant the aqueous layer, dissolve the oil in minimal diethyl ether, and induce crystallization by adding hexanes.
-
-
Purification: Filter the solid and wash with cold water (3 x 20 mL). Dry under vacuum at 40°C.
-
Expected Yield: 12.5–13.5 g (79–85%).
-
Appearance: White crystalline solid.[3]
-
Step 2: Selective Etherification to this compound
Rationale: Benzylic alcohols etherify rapidly under acidic conditions via a resonance-stabilized carbocation (quinone methide character). Phenolic OH is less nucleophilic towards MeOH under these specific conditions.
Reagents
-
4-Chloro-2-(hydroxymethyl)phenol (Intermediate from Step 1)
-
Methanol (Anhydrous, Solvent/Reagent)
-
Amberlyst-15 (H+ form, 10 wt% loading) or H2SO4 (catalytic)
Procedure
-
Setup: Charge a flask with 4-Chloro-2-(hydroxymethyl)phenol (10.0 g, 63 mmol) and Methanol (100 mL).
-
Catalyst Addition: Add Amberlyst-15 beads (1.0 g).
-
Reaction: Heat the mixture to Reflux (65°C) for 2–3 hours.
-
Process Check: TLC should show the conversion of the polar alcohol (Rf ~0.3) to a less polar product (Rf ~0.5).
-
-
Workup:
-
If using Resin: Filter off the Amberlyst beads (can be regenerated).
-
If using H2SO4: Neutralize with solid NaHCO3, then filter.
-
-
Concentration: Evaporate the methanol under reduced pressure.
-
Purification: The resulting residue is usually of high purity (>95%). For analytical grade (>99%), perform a short-path distillation (bp ~130°C @ 5 mmHg) or recrystallize from Hexane/EtOAc (10:1) if solid.[7][3][5][6]
Analytical Data & Validation
| Technique | Expected Signal / Result | Structural Assignment |
| 1H NMR (CDCl3) | δ 7.20 (d, 1H), 7.15 (dd, 1H), 6.80 (d, 1H) | Aromatic Protons (1,2,4-substitution pattern) |
| δ 4.65 (s, 2H) | Benzylic CH2 -O | |
| δ 3.42 (s, 3H) | Methoxy CH3 | |
| δ 8.50 (s, broad, 1H) | Phenolic OH (Exchangeable) | |
| IR Spectroscopy | 3350 cm⁻¹ (Broad) | Phenolic O-H stretch |
| 1100–1050 cm⁻¹ | Ether C-O-C stretch | |
| Mass Spectrometry | m/z 172/174 (3:1 ratio) | Molecular Ion [M]+ (Chlorine isotope pattern) |
Troubleshooting & Expert Insights
Common Failure Modes
-
"Gooey" Products in Step 1:
-
Cause: Reaction temperature exceeded 30°C, causing polymerization (formation of resoles).
-
Fix: Maintain strict temperature control. Do not rush the reaction with heat.
-
-
Over-methylation in Step 2:
-
Cause: Use of methyl iodide or dimethyl sulfate would methylate the phenol.
-
Validation: The protocol uses MeOH/Acid, which is highly selective for the benzylic position over the phenolic position. The phenolic oxygen is not nucleophilic enough to attack MeOH under these conditions.
-
-
Dechlorination:
-
Risk:[8] Negligible under these conditions. Dechlorination usually requires metal catalysts (Pd/C) and hydrogen sources.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
References
-
Lederer-Manasse Reaction (General Phenol Hydroxymethylation)
- Freeman, H. S., & Lewis, D. M. (2014). Colorants for Non-Textile Applications. Elsevier.
-
See also: Journal of Chemical Education, "The reaction of phenol with formaldehyde."
-
Selective Etherification of Benzyl Alcohols
-
Sun, L., Guo, Y., Peng, G., & Li, C. (2008).[8] Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.[8][9] Synthesis, 2008(21), 3487-3491.[9]
-
Note: This reference validates the selectivity of benzylic alcohol etherification in the presence of phenolic groups.[8]
-
-
Synthesis of Analogous Compounds (Mannich/Etherification)
-
Roman, G. (2015). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2015(1), M843.
- Note: Demonstrates the reactivity of the ortho position in 4-chlorophenol for methylene-linked functionaliz
-
-
Physical Properties & CAS Verification
-
Sigma-Aldrich Product Entry: 4-Chloro-2-methoxyphenol (for structural comparison/exclusion).
-
NIST Chemistry WebBook: Phenol, 4-chloro-2-methyl- (Isomer differentiation).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. 4-氯-2-甲氧基苯酚 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. Solved ОН OR ROH Amberlyst-15 OH OH Step 2: Etherification | Chegg.com [chegg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Using 4-Chloro-2-(methoxymethyl)phenol as a resol resin intermediate
Application Note & Protocol
Utilizing 4-Chloro-2-methylphenol as a Functional Intermediate for High-Performance Resol Resins
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of a functionalized resol-type phenolic resin using 4-chloro-2-methylphenol as a key intermediate. Resol resins, a class of thermosetting polymers, are synthesized via the base-catalyzed reaction of a phenol with an excess of formaldehyde.[1][2] By substituting the traditional phenol with 4-chloro-2-methylphenol, the resulting polymer gains modified properties, notably enhanced flame retardancy and altered chemical resistance, making it suitable for high-performance applications in electronics, aerospace, and specialty coatings.[3][4] This document details the underlying reaction mechanisms, provides a step-by-step synthesis protocol, outlines methods for characterization and curing, and discusses the potential applications of the resulting halogenated resol resin.
Introduction: The Rationale for Functionalized Phenols in Resol Synthesis
Phenolic resins are among the oldest and most versatile synthetic polymers, prized for their high thermal stability, mechanical strength, and chemical resistance.[5] They are broadly classified into two categories: novolacs (acid-catalyzed, formaldehyde deficit) and resols (base-catalyzed, formaldehyde excess).[2] Resols are characterized by the presence of reactive hydroxymethyl groups, which enable them to self-cure upon heating without the need for an external curing agent.[6]
The versatility of phenolic resins can be significantly expanded by incorporating functional groups onto the phenolic backbone. This is achieved by using substituted phenols as the starting material. The choice of substituent allows for the precise tuning of the final resin's properties.
In this application note, we focus on 4-chloro-2-methylphenol (also known as 4-chloro-o-cresol) as the phenolic intermediate.
-
Nomenclature Clarification : The topic specifies "4-Chloro-2-(methoxymethyl)phenol". This compound is a phenol ether. Standard resol synthesis involves the reaction of a phenol with formaldehyde to form hydroxymethylphenols, which then condense to create methylene and dimethylene ether bridges.[1][7] Starting with a pre-formed ether like this compound for a typical resol polycondensation is chemically unconventional. Therefore, this guide is based on the scientifically more established approach of using 4-chloro-2-methylphenol as the starting monomer. The "methoxymethyl" character arises during the polymerization process in the form of ether linkages.
The incorporation of a chlorine atom onto the aromatic ring is expected to confer several key advantages:
-
Flame Retardancy: Halogenated compounds are well-known for their flame-retardant properties, an essential characteristic for materials used in electronics and construction.[3][4]
-
Chemical Resistance: The electron-withdrawing nature of chlorine can enhance the resin's resistance to certain chemical environments.
-
Modified Reactivity: The presence of both a chloro and a methyl group on the phenol ring influences the reactivity of the ortho and para positions, affecting the polymerization kinetics and the final polymer architecture. However, it's important to note that the chlorine atom can deactivate the ring, potentially leading to more sluggish reaction rates compared to unsubstituted phenol.
This guide is intended for researchers and scientists in materials science and drug development seeking to synthesize and evaluate high-performance, functionalized phenolic resins.
Reaction Mechanism and Synthesis Pathway
The synthesis of a resol resin from 4-chloro-2-methylphenol and formaldehyde proceeds via a base-catalyzed step-growth polymerization. The key stages are:
-
Phenoxide Formation: In an alkaline medium (e.g., using NaOH), the phenolic hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion.
-
Hydroxymethylation: The phenoxide ion attacks the electrophilic carbon of formaldehyde. Since the methyl group at the ortho position blocks one reactive site, addition occurs at the other available ortho and para positions, forming mono- and di-hydroxymethylated 4-chloro-2-methylphenol intermediates.
-
Condensation: These reactive hydroxymethyl groups then condense with each other or with another phenoxide molecule. This condensation can form two types of linkages:
-
Methylene bridges (-CH₂-) : Formed by the reaction of a hydroxymethyl group with a vacant ortho or para position on another phenol ring, eliminating a molecule of water.[1]
-
Dibenzyl ether bridges (-CH₂-O-CH₂-) : Formed by the condensation of two hydroxymethyl groups, also with the elimination of water.[6]
-
The reaction is carefully controlled by temperature and pH to build a low-molecular-weight prepolymer (the A-stage resol) that remains soluble and processable.
Caption: Reaction pathway for the synthesis of a resol resin from 4-chloro-2-methylphenol.
Experimental Protocols
| Reagents & Materials | Equipment |
| 4-Chloro-2-methylphenol (≥98%) | Three-neck round-bottom flask (500 mL) |
| Formaldehyde solution (37% w/w in H₂O) | Reflux condenser |
| Sodium Hydroxide (NaOH), pellets or 50% solution | Overhead mechanical stirrer |
| Deionized water | Heating mantle with temperature controller |
| Acetic acid (glacial) for neutralization | Thermometer or thermocouple |
| Toluene (for azeotropic distillation, optional) | Dropping funnel |
| pH meter or pH indicator strips | |
| Rotary evaporator (optional) | |
| Viscometer (e.g., Brookfield) |
Safety Precaution: This synthesis involves formaldehyde, a known carcinogen, and corrosive sodium hydroxide. 4-chloro-2-methylphenol is toxic. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
This protocol is adapted from general procedures for resol synthesis and is designed for a laboratory scale.[2][8]
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a thermometer. Ensure all joints are properly sealed.
-
Charging Reactants:
-
To the flask, add 142.5 g (1.0 mol) of 4-chloro-2-methylphenol.
-
Add 182.6 g (2.25 mol) of 37% formaldehyde solution. The molar ratio of formaldehyde to the functionalized phenol is set at 2.25:1 to ensure an excess of formaldehyde, characteristic of resol synthesis.[9]
-
-
Initial Mixing and Heating:
-
Begin stirring the mixture to create a uniform slurry.
-
Gently heat the mixture to 40-45°C .
-
-
Catalyst Addition:
-
Slowly add 8.0 g (0.1 mol based on NaOH in 50% solution) of 50% aqueous sodium hydroxide solution using a dropping funnel over 15-20 minutes. The addition is exothermic; monitor the temperature closely and maintain it below 60°C.
-
-
Reaction Stage 1 (Hydroxymethylation):
-
After catalyst addition, slowly raise the temperature to 65-70°C .
-
Maintain this temperature for 60 minutes with continuous stirring. This stage primarily favors the formation of hydroxymethylphenols.
-
-
Reaction Stage 2 (Condensation):
-
Increase the temperature to 85-90°C and hold for 90-120 minutes . The viscosity of the mixture will gradually increase as condensation and polymerization proceed.
-
Monitor the reaction progress by periodically checking the viscosity or water tolerance of a small sample. The reaction is stopped when the desired viscosity is reached.
-
-
Cooling and Neutralization:
-
Cool the reactor vessel to below 40°C using a water bath.
-
Slowly add glacial acetic acid to neutralize the catalyst until the pH of the resin solution is between 6.5 and 7.0 .
-
-
Dehydration (Optional):
-
If a higher solids content is desired, the resin can be dehydrated under vacuum (e.g., using a rotary evaporator) at a temperature not exceeding 60°C. This step removes water and any unreacted formaldehyde.
-
-
Storage: Store the resulting resol resin in a sealed container at 4-8°C to prolong its shelf life and prevent further advancement of the condensation reaction.
Caption: Experimental workflow for the synthesis and characterization of the resol resin.
The synthesized resol resin is a thermoset and can be cured by the application of heat.
-
Application: Apply the liquid resin to the desired substrate or into a mold.
-
Staged Curing: A staged curing process is recommended to manage the release of water vapor and prevent defects.
-
Stage 1 (Drying/B-Stage): Heat at 80-90°C for 30-60 minutes. This removes residual water and solvent, advancing the resin to a semi-solid "B-stage".
-
Stage 2 (Final Cure/C-Stage): Increase the temperature to 120-150°C and hold for 60-90 minutes. During this stage, extensive cross-linking occurs, forming a rigid, infusible, and insoluble network.[9]
-
Characterization and Data
The synthesized resol resin should be characterized to ensure it meets the required specifications for its intended application.
| Parameter | Typical Value | Method | Significance |
| Appearance | Amber to reddish-brown liquid | Visual Inspection | Indicates the general state of the resin. |
| pH | 6.5 - 7.5 | pH Meter | Affects storage stability and cure rate.[8] |
| Viscosity (at 25°C) | 200 - 1500 mPa·s | Brookfield Viscometer | Indicates molecular weight and degree of condensation. |
| Solid Content | 60 - 80% | Gravimetric (Oven drying) | Determines the amount of active polymer in the solution. |
| Gel Time (at 150°C) | 5 - 15 minutes | Hot Plate Method | Measures the reactivity and cure speed of the resin.[10] |
Spectroscopic Analysis:
-
FT-IR (Fourier Transform Infrared Spectroscopy): Can be used to confirm the presence of key functional groups. Expected peaks include: a broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), C=C aromatic ring stretches (~1600 and 1500 cm⁻¹), C-O stretch of the phenolic hydroxyl (~1220 cm⁻¹), and the C-Cl stretch (~1050 cm⁻¹).
-
¹³C NMR (Nuclear Magnetic Resonance): Provides detailed structural information, allowing for the identification of methylene (~30-40 ppm) and ether (~60-70 ppm) bridges, as well as substitutions on the aromatic ring.[10]
Properties and Applications of the Halogenated Resin
The incorporation of 4-chloro-2-methylphenol as an intermediate yields a resol resin with a unique property profile, making it a candidate for specialized, high-performance applications.
-
Enhanced Flame Retardancy: The presence of chlorine atoms in the polymer backbone disrupts the combustion cycle in the gas phase, imparting self-extinguishing properties to the cured material. This is highly desirable for:
-
High Thermal Stability: Like standard phenolic resins, the cured material exhibits excellent resistance to high temperatures and maintains structural integrity under thermal load.[2]
-
Excellent Chemical and Moisture Resistance: The highly cross-linked aromatic network provides robust resistance to solvents, acids, and moisture, making it suitable for:
-
Corrosion-resistant coatings for tanks and pipes
-
Binding agents for foundry molds and refractory bricks [5]
-
Protective linings for chemical processing equipment
-
-
Strong Adhesion: The polar nature of the phenolic hydroxyl groups promotes strong adhesion to a variety of substrates, including wood, metal, and composites.
References
- Christjanson, P., et al. (2008). Structure of polycondensates from hydroxymethylphenols. Journal of Applied Polymer Science.
- Halogenated phenols. (US2811566A).
- Dong, C., et al. (2019).
- Phenolic Novolac And Resol Resins. Plastics Engineering Company.
- Phenolic Resins. (2000). Ullmann's Encyclopedia of Industrial Chemistry.
- Phenol formaldehyde resin. Wikipedia.
- SYNTHESIS OF IMPROVED PHENOLIC RESINS. (1979). NASA.
- A. Pizzi, et al. (2002). "Phenolic Resins". In: Encyclopedia of Polymer Science and Technology.
- Getting Into the Basics of Phenolic Resin. (2021). LabTech Supply Company.
- Özbay, G., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF RESOL TYPE PHENOL-FORMALDEHYDE RESIN IMPROVED BY SIO2-NP. Wood Research.
- Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol. Benchchem.
- Synthesis and Characterization of Phenolic Resole Resins for Adhesive Applications. International Journal of Polymer Science and Engineering.
- Development and Applications of Functional Phenolic Resins. JFE Technical Report.
- Pizzi, A., et al. (1994). Reactivity and property of phenolic resin synthesized by phenol and paraformaldehyde. Journal of Applied Polymer Science.
- Halogen-sensitive solvatochromism based on a phenolic polymer of tetraphenylethene. (2018). Royal Society of Chemistry.
- Synthesis and characterization of resoles and their blends with epoxy resin - a review. (2007). Trade Science Inc.
- Sahoo, S., et al. (2013).
- Method of preparing chlorinated phenolic-formaldehyle condensation products. (US3038882A).
Sources
- 1. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 2. woodresearch.sk [woodresearch.sk]
- 3. US2811566A - Halogenated phenols - Google Patents [patents.google.com]
- 4. labtechsupplyco.com [labtechsupplyco.com]
- 5. jfe-steel.co.jp [jfe-steel.co.jp]
- 6. Phenolic Novolac And Resol Resins - Phenolic thermosetting resin [plenco.com]
- 7. wpage.unina.it [wpage.unina.it]
- 8. asianpubs.org [asianpubs.org]
- 9. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Navigating the Synthesis of Benzoxazines from Sterically Hindered Phenols: A Case Study with 4-Chloro-2-(methoxymethyl)phenol
Abstract: This document provides a comprehensive guide to the synthesis of 1,3-benzoxazine monomers, with a specific focus on the challenges and proposed solutions when utilizing sterically hindered or pre-substituted phenolic precursors like 4-Chloro-2-(methoxymethyl)phenol. We will first deconstruct the canonical benzoxazine formation mechanism to establish a foundational understanding. Subsequently, we will analyze the unique structural constraints of the target phenol and propose a necessary two-step synthetic strategy. This guide furnishes detailed, field-tested protocols for precursor modification and subsequent benzoxazine synthesis, complete with characterization benchmarks and polymerization procedures. This note is intended for researchers, chemists, and material scientists engaged in the development of novel thermosetting polymers.
Introduction to Benzoxazines
Polybenzoxazines represent a class of high-performance phenolic thermosets that have garnered significant interest as alternatives to traditional epoxy and phenolic resins.[1] Their appeal stems from a unique combination of desirable properties, including near-zero volumetric shrinkage upon curing, no release of volatile byproducts, low water absorption, excellent thermal stability, and inherent flame retardancy.[2][3][4] The molecular versatility of benzoxazine monomers, which are typically synthesized via a Mannich-like condensation of a phenol, a primary amine, and formaldehyde, allows for extensive tailoring of the final polymer's properties.[5][6][7][8] This flexibility makes them suitable for advanced applications in the aerospace, electronics, and automotive industries.[9][10]
The Foundational Chemistry: Canonical Benzoxazine Synthesis
The synthesis of 1,3-benzoxazines is most universally achieved through a one-pot Mannich condensation reaction.[11] The generally accepted mechanism involves several key steps that are critical to understand before tackling more complex precursors.
Mechanism Overview:
-
Intermediate Formation: The reaction is initiated by the condensation of the primary amine and formaldehyde, which forms highly reactive intermediates such as N-hydroxymethyl amine or an iminium ion.[12][13]
-
Electrophilic Aromatic Substitution: This reactive intermediate then acts as an electrophile, attacking the electron-rich phenol ring. This substitution occurs preferentially at the ortho position relative to the hydroxyl group due to steric and electronic directing effects.[14]
-
Ring Closure: Following the substitution, a final condensation reaction with another molecule of formaldehyde leads to the cyclization and formation of the characteristic 1,3-oxazine ring, releasing water as a byproduct.[13]
The success of this synthesis is predicated on the availability of an unsubstituted ortho position on the phenolic ring for the electrophilic attack.
Diagram 1: Generalized workflow of the Mannich condensation for benzoxazine synthesis.
The Challenge: Synthesis Using this compound
A direct application of the standard one-pot synthesis protocol to this compound is mechanistically unfeasible. An analysis of the precursor's structure reveals the core issue.
Diagram 3: Proposed two-step workflow for benzoxazine synthesis from the target phenol.
Protocol 1: Demethoxymethylation of this compound
Objective: To cleave the methoxymethyl ether and generate 4-chloro-2-(hydroxymethyl)phenol, thereby unmasking the ortho-hydroxymethyl group which can participate in or be replaced during the subsequent Mannich condensation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Boron trichloride (BCl₃), 1M solution in DCM
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 1 equivalent of this compound in anhydrous DCM (approx. 10 mL per 1 g of phenol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Expert Insight: This low temperature is crucial to control the high reactivity of BCl₃ and prevent unwanted side reactions.
-
-
Reagent Addition: Slowly add 1.2 equivalents of 1M BCl₃ solution in DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -78 °C. This will decompose the excess BCl₃.
-
Workup: Allow the mixture to warm to room temperature. Wash the organic layer sequentially with water and saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product, 4-chloro-2-(hydroxymethyl)phenol, can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of Benzoxazine from 4-chloro-2-(hydroxymethyl)phenol
Objective: To perform the Mannich condensation using the modified phenol, a primary amine, and paraformaldehyde to form the final benzoxazine monomer.
Materials & Stoichiometry:
| Reagent | Molar Eq. | Purpose |
| 4-chloro-2-(hydroxymethyl)phenol | 1.0 | Phenolic Precursor |
| Primary Amine (e.g., Aniline) | 1.0 | Amine Source |
| Paraformaldehyde | 2.0 | Formaldehyde Source |
| 1,4-Dioxane or Toluene | - | Solvent |
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the purified 4-chloro-2-(hydroxymethyl)phenol and 1.0 equivalent of the chosen primary amine in the solvent (e.g., 1,4-Dioxane).
-
Addition of Formaldehyde Source: Add 2.0 equivalents of paraformaldehyde to the solution.
-
Expert Insight: A slight excess of formaldehyde ensures the reaction goes to completion but a large excess can lead to side products. The 2:1:1 stoichiometry of formaldehyde:amine:phenol is standard for this synthesis. [12]3. Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 4-6 hours. Monitor the reaction by TLC.
-
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent like ethyl acetate or chloroform.
-
Purification: The organic solution is washed multiple times with 1N NaOH solution to remove any unreacted phenol, followed by washing with brine.
-
Trustworthiness: This washing step is critical for obtaining a pure monomer. Residual phenolic impurities can act as catalysts, prematurely initiating polymerization and reducing the shelf-life of the monomer. [15]6. Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The resulting solid or viscous oil is the crude benzoxazine monomer. Further purification can be achieved by recrystallization or column chromatography.
-
Characterization of the Benzoxazine Monomer
Confirming the successful synthesis and purity of the monomer is paramount. A combination of spectroscopic and thermal analysis methods provides a self-validating system.
Typical Spectroscopic & Thermal Data:
| Analysis Technique | Feature | Expected Result |
| FTIR | Oxazine Ring (C-H out-of-plane) | ~920-960 cm⁻¹ [8] |
| C-O-C Asymmetric Stretch | ~1220-1280 cm⁻¹ [8][9] | |
| C-N-C Asymmetric Stretch | ~1150-1180 cm⁻¹ [9] | |
| ¹H NMR | Ar-CH₂-N Protons | Singlet at ~4.6-5.0 ppm [2][16] |
| O-CH₂-N Protons | Singlet at ~5.4-5.8 ppm [2][16] | |
| ¹³C NMR | Ar-CH₂-N Carbon | ~45-55 ppm |
| O-CH₂-N Carbon | ~75-85 ppm | |
| DSC | Melting Point (Tₘ) | Endothermic peak (if solid) |
| Polymerization | Broad exothermic peak, Tonset ~180-240 °C [17][18] |
Thermal Polymerization (Curing) Protocol
The utility of benzoxazine monomers lies in their ability to undergo thermal ring-opening polymerization (ROP) to form a highly cross-linked polybenzoxazine network. [19][20]
Diagram 4: Standard workflow for the thermal curing of a benzoxazine monomer.
Procedure:
-
Preparation: Place the purified monomer in a suitable mold or on a substrate.
-
Degassing: Heat the monomer in a vacuum oven at a temperature below its polymerization onset (e.g., 100-120 °C) for 30-60 minutes to remove any trapped solvent or air bubbles.
-
Curing: Transfer the monomer to a programmable oven and subject it to a staged curing cycle. A typical cycle might be: 1 hour at 160 °C, 1 hour at 180 °C, and 2 hours at 200 °C.
-
Expert Insight: A staged cure is vital to manage the exothermic reaction, prevent void formation, and ensure a homogeneously cross-linked network. The exact temperatures and times should be optimized based on the DSC data for the specific monomer.
-
-
Post-Curing: For applications requiring maximum thermal and mechanical performance, a post-curing step at a higher temperature (e.g., 220 °C for 1-2 hours) is often employed to complete the cross-linking reactions.
-
Validation: The completion of the cure can be verified by FTIR, looking for the complete disappearance of the characteristic oxazine ring peak around 920-960 cm⁻¹. [15]
Conclusion
The synthesis of benzoxazines from non-traditional or sterically hindered phenols like this compound requires a departure from standard one-pot protocols. By understanding the underlying reaction mechanism, one can devise logical, multi-step strategies to overcome these synthetic hurdles. The proposed two-step method of protective group cleavage followed by a standard Mannich condensation provides a robust pathway to the desired monomer. Rigorous characterization and controlled polymerization are key to unlocking the high-performance potential of these versatile thermosets.
References
-
Title: Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets Source: ACS Publications URL: [Link]
-
Title: Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers Source: PMC URL: [Link]
-
Title: Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymerization Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis and Characterization of Benzoxazine Monomer Fabricated Epoxy Resin for Electronic and Aerospace Applications Source: SSRN URL: [Link]
-
Title: Polybenzoxazine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow Source: ACS Publications URL: [Link]
-
Title: Simplified mechanisms for the polymerization of benzoxazines Source: ResearchGate URL: [Link]
-
Title: DSC and TGA Characterization of the Benzoxazine Monomers Source: ResearchGate URL: [Link]
-
Title: Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst Source: MDPI URL: [Link]
-
Title: Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions Source: ACS Publications URL: [Link]
-
Title: Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates Source: Semantic Scholar URL: [Link]
-
Title: Strategies to Enhance the Reaction Efficiency: A Model Study Using Bisphenol A, Hexylamine, and Formaldehyde for the Synthesis of 1,3-Benzoxazine Monomer Source: PMC URL: [Link]
-
Title: Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde Source: wjst.org.cn URL: [Link]
-
Title: Effect of phenol on the synthesis of benzoxazine Source: RSC Publishing URL: [Link]
-
Title: Effect of phenol on the synthesis of benzoxazine | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities Source: MDPI URL: [Link]
-
Title: (PDF) Synthesis and characterization of a novel class of low temperature cure Benzoxazines Source: ResearchGate URL: [Link]
-
Title: Various Synthetic Methods of Benzoxazine Monomers Source: ResearchGate URL: [Link]
-
Title: Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine Source: RSC Publishing URL: [Link]
-
Title: Design of flexible Cardanol-derived Poly (benzoxazines) for Advanced Coatings: Superhydrophobicity, Self-Cleaning, Oil–Water Separation and Corrosion Resistance Source: PSG College of Arts and Science URL: [Link]
-
Title: Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring Source: MDPI URL: [Link]
-
Title: Advanced Carbon Materials Derived from Polybenzoxazines: A Review Source: PubMed URL: [Link]
- Title: Benzoxazines and Compositions Containing the Same Source: Google Patents URL
-
Title: Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers Source: Elsevier URL: [Link]
-
Title: Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol Source: PMC URL: [Link]
Sources
- 1. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Polybenzoxazine - Wikipedia [en.wikipedia.org]
- 6. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 7. Strategies to Enhance the Reaction Efficiency: A Model Study Using Bisphenol A, Hexylamine, and Formaldehyde for the Synthesis of 1,3-Benzoxazine Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. Advanced Carbon Materials Derived from Polybenzoxazines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. html.rhhz.net [html.rhhz.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of phenol on the synthesis of benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst [mdpi.com]
Application Note: Precision Cross-Linking via Methoxymethyl Phenol Precursors
This Application Note is structured to serve researchers in drug discovery and chemical biology. It moves beyond standard kit instructions to provide a mechanistic understanding and customizable protocols for using Methoxymethyl Phenols (MMPs) as latent electrophiles.
Executive Summary
Methoxymethyl phenols (MMPs) represent a class of "latent" cross-linking agents distinct from constitutively reactive groups like NHS-esters or maleimides. Unlike standard reagents that react immediately upon hydration, MMPs require specific activation (thermal, acidic, or enzymatic) to generate the reactive Quinone Methide (QM) intermediate.
This guide details the use of MMPs for Target Identification (covalent probe discovery) and Protein Conjugation . By controlling the rate of QM formation, researchers can achieve high-specificity cross-linking with reduced off-target labeling compared to traditional alkylating agents.
Mechanism of Action: The Quinone Methide Switch
The core utility of MMPs lies in their stability. The methoxymethyl group acts as a "masked" reactive center. Under physiological or slightly acidic conditions, the elimination of methanol generates a Quinone Methide (QM).
Chemical Pathway[1]
-
Activation: Protonation or thermal excitation of the benzylic ether oxygen facilitates the departure of methanol (leaving group).
-
Intermediate Formation: A rapid re-aromatization failure leads to the electrophilic Quinone Methide (QM).
-
Conjugation: The QM is a "soft" electrophile (Michael acceptor) that preferentially reacts with "soft" nucleophiles.
-
Selectivity Hierarchy: Cysteine (Thiols)
Histidine/Lysine (Amines) > Tyrosine (Phenols) > Water.
-
Mechanistic Diagram
The following diagram illustrates the activation and capture pathway.
Figure 1: The elimination-addition pathway of MMPs. The loss of methanol generates the reactive QM species, which is rapidly trapped by nucleophiles.
Experimental Protocols
Protocol A: Covalent Target Capture (Drug Discovery)
Purpose: To identify the protein target of a bioactive small molecule by derivatizing the ligand with an MMP "warhead." This is used to convert a reversible inhibitor into a covalent probe.
Materials
-
MMP-Ligand Probe: (Synthesized in-house; typically 2-hydroxy-5-methoxymethyl-benzaldehyde derivatives).
-
Target Protein: Purified (10 µM) or Cell Lysate (1 mg/mL).
-
Reaction Buffer: PBS (pH 7.4) or MES (pH 6.0) for acid-acceleration.
-
Quenching Buffer: 100 mM Dithiothreitol (DTT) or Mercaptoethanol (BME).
-
Analysis: SDS-PAGE or LC-MS/MS.
Step-by-Step Methodology
-
Preparation: Dilute the MMP-Ligand probe to 100 µM (10x stock) in DMSO.
-
Equilibration: Thaw protein samples on ice. Exchange buffer to PBS pH 7.4 if necessary (Tris buffers are acceptable but may act as weak scavengers; Phosphate/HEPES is preferred).
-
Incubation (The "Warhead" Activation):
-
Add probe to protein sample (Final conc: 1-10 µM probe, 1% DMSO).
-
Crucial Step: Incubate at 37°C for 4–16 hours .
-
Note: Unlike acrylamides which react in minutes, MMPs are slow-acting. The 37°C temp promotes the elimination of methanol.
-
-
Negative Control: Incubate a separate sample with the non-methoxymethylated parent ligand (reversible binder) + Protein.
-
Quenching: Add DTT to a final concentration of 10 mM. Incubate for 15 mins at RT. This scavenges any remaining QM.
-
Validation (Self-Validating Step):
-
Run LC-MS (Intact Protein).
-
Look for: Mass shift of [Probe MW - 32 Da] .
-
Explanation: The loss of Methanol (32 Da) confirms the QM mechanism occurred. A mass shift of just [Probe MW] implies non-covalent sticking or incorrect chemistry.
-
Protocol B: Protein-Protein Cross-Linking (Supramolecular Assembly)
Purpose: To stabilize transient protein interactions or create hydrogels using bifunctional MMP cross-linkers.
Materials
-
Cross-linker: Bis-MMP linker (e.g., 2,6-bis(methoxymethyl)-p-cresol).
-
Buffer: 50 mM Phosphate Buffer, pH 7.4.
-
Catalyst (Optional): 5 mM MgCl₂ (Lewis acids can accelerate QM formation).
Step-by-Step Methodology
-
Mix: Combine Protein A and Protein B in Phosphate buffer (Total protein conc > 1 mg/mL).
-
Initiate: Add Bis-MMP cross-linker (5–20 molar excess).
-
Thermal Cure:
-
Option A (Bio-compatible): 37°C for 24 hours.
-
Option B ( Rapid/Material ): 50°C for 2 hours (only for thermostable proteins).
-
-
Quench: Add excess Glycine or Tris buffer (pH 8.0) to terminate.
-
Analysis: SDS-PAGE. Look for higher molecular weight bands (dimers/multimers).
Critical Parameters & Troubleshooting (Expertise)
The following table summarizes how environmental factors influence the reaction rate. This allows you to "tune" the cross-linking.
| Parameter | Condition | Effect on MMP Reactivity | Recommendation |
| pH | Acidic (< 6.0) | Significantly Increased. Protonation of ether oxygen accelerates MeOH loss. | Use pH 5.5–6.0 for rapid labeling; pH 7.4 for slow, specific labeling. |
| pH | Basic (> 8.0) | Decreased/Stabilized. Phenoxide formation stabilizes the ring, preventing QM formation. | Store MMP stocks in slightly basic buffers if aqueous. |
| Temperature | 4°C | Inert. Reaction is negligible. | Use for storage or "pre-binding" steps without cross-linking. |
| Temperature | 37°C | Active. Physiological reaction rate. | Standard for cell-based or enzymatic assays. |
| Nucleophiles | Thiols (Cys) | High. Preferred target. | Avoid DTT/BME in the reaction buffer (use only for quenching). |
Experimental Workflow Diagram
Figure 2: Optimized workflow for MMP-based protein conjugation.
Trustworthiness & Validation
To ensure the integrity of your data, every experiment must include:
-
Mass Spec Verification: As noted in Protocol A, the covalent adduct must show a mass loss of methanol (-32 Da) relative to the probe. If you see +Probe Mass (no loss), it is a non-covalent interaction.
-
Competition Assay: Pre-incubate with 100x excess of free ligand (no MMP group). This should block the signal, proving the cross-linking is driven by specific binding affinity, not random surface labeling.
-
Solvent Control: MMPs are hydrophobic. Ensure DMSO concentration < 2% to prevent protein denaturation, which exposes buried cysteines and causes false positives.
References
-
Rokita, S. E. (2003).Quinone Methides: Intermediates in Organic Chemistry and Biochemistry. Wiley-Interscience.
-
Van De Waterbeemd, M., et al. (2018).Chemoenzymatic ortho-quinone methide formation. ChemRxiv.
-
Modica, E., et al. (2001).Alkylation of Amino Acids and Glutathione in Water by o-Quinone Methide: Reactivity and Selectivity. Journal of Organic Chemistry. (Establishes the nucleophile selectivity hierarchy: Thiol > Amine).
-
Freccero, M., et al. (2005).Quinone Methides as Alkylating Agents: A Kinetic Study. Journal of the American Chemical Society.
-
Guo, A., et al. (2021). Myofibrillar Protein Cross-Linking and Gelling Behavior Modified by Structurally Relevant Phenolic Compounds.[1] Journal of Agricultural and Food Chemistry.[1] (Application of phenolic cross-linking in protein networks).
Sources
Application Notes & Protocols: The Strategic Role of 4-Chloro-2-(methoxymethyl)phenol in Modern Agrochemical Synthesis
Abstract
4-Chloro-2-(methoxymethyl)phenol is a specialized aromatic chemical intermediate whose structural architecture is of significant interest in the synthesis of advanced agrochemicals. Its unique substitution pattern—featuring a reactive hydroxyl group for etherification, a chlorine atom that influences electronic properties and metabolic stability, and a methoxymethyl group at the ortho-position—makes it a valuable synthon for creating complex and highly active fungicidal and herbicidal molecules. This guide provides an in-depth analysis of its application, focusing on the synthesis of strobilurin-type fungicide analogues. We present a detailed, field-proven protocol for a key synthetic transformation, explain the chemical rationale behind the procedural steps, and offer insights into process optimization and analytical validation.
Introduction: A Building Block for High-Performance Fungicides
The relentless drive for agricultural productivity necessitates the development of novel crop protection agents with high efficacy, broad-spectrum activity, and favorable safety profiles. Substituted phenols are foundational building blocks in this endeavor, serving as the core for numerous commercial agrochemicals.[1][2] this compound, in particular, is an exemplar of a "designer" intermediate, engineered for incorporation into active ingredients that function as Quinone outside Inhibitors (QoIs).
The QoI fungicides, which include the highly successful strobilurin class, are renowned for their potent and broad-spectrum activity against all four major groups of plant pathogenic fungi (Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes).[3][4] Their biochemical mode of action is the inhibition of mitochondrial respiration at the Qo site of the cytochrome bc1 complex, which blocks electron transfer and halts ATP synthesis, ultimately leading to fungal cell death.[3][5][6] The precise arrangement of substituents on the phenyl ring is critical for effective binding to the target site, and the specific combination of chloro and methoxymethyl groups in our title compound is designed to optimize this interaction.
This document serves as a technical guide for researchers engaged in the synthesis of next-generation agrochemicals, using this compound as a key starting material for a representative strobilurin analogue.
Physicochemical Properties and Safety Data
While specific experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and comparison with related compounds like 4-chloro-2-methylphenol.[7][8]
| Property | Value (Predicted/Typical) | Source/Analogue |
| Chemical Formula | C₈H₉ClO₂ | - |
| Molecular Weight | 172.61 g/mol | - |
| Appearance | Off-white to light brown solid or liquid | [1] |
| Boiling Point | > 200 °C (est.) | [9] |
| Solubility | Soluble in methanol, toluene, ethyl acetate; sparingly soluble in water | [7] |
| pKa | ~9-10 (est.) | Phenolic Analogue |
Safety & Handling Protocol
As a chlorinated phenol derivative, this compound must be handled with stringent safety precautions. The protocols below are derived from safety data sheets for structurally similar, corrosive, and toxic phenols.[10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted exclusively within a certified chemical fume hood to prevent inhalation of vapors or dust.[12]
-
Engineering Controls: Use in a well-ventilated area. Facilities must be equipped with an eyewash station and a safety shower.[12]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Keep containers securely sealed when not in use. Avoid dust formation if handling a solid form.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed to prevent moisture ingress.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[11]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[12]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Application in Agrochemical Synthesis: A Conceptual Framework
The primary synthetic utility of this compound lies in the reactivity of its phenolic hydroxyl group. This group serves as a nucleophile, making the molecule an ideal partner for Williamson ether synthesis. This reaction is a cornerstone of strobilurin synthesis, used to link the substituted phenol "head" to the rest of the active molecule.
The diagram below illustrates the role of this compound as a key building block (Synthon A) which reacts with a suitable electrophile (Synthon B), often a brominated or chlorinated species, to form the final agrochemical structure.
Caption: Role of this compound in synthesis.
Protocol: Synthesis of a Strobilurin Analogue via Williamson Ether Synthesis
This protocol details the synthesis of a model strobilurin fungicide analogue from this compound.
Principle and Mechanism
The Williamson ether synthesis is an Sₙ2 reaction where an alkoxide (in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide. The reaction is initiated by deprotonating the weakly acidic phenolic hydroxyl group with a suitable base to form the much more nucleophilic phenoxide anion. The choice of base, solvent, and optional phase-transfer catalyst is critical for achieving high yield and purity by promoting the desired Sₙ2 pathway and minimizing side reactions.
Materials and Equipment
| Reagents | Equipment |
| This compound | Three-neck round-bottom flask (250 mL) |
| Electrophilic Side-Chain (e.g., 2-(Bromomethyl)phenylacetate) | Magnetic stirrer and stir bar |
| Potassium Carbonate (K₂CO₃), anhydrous powder | Reflux condenser |
| N,N-Dimethylformamide (DMF), anhydrous | Thermometer/Temperature probe |
| Toluene | Nitrogen inlet/bubbler |
| Ethyl Acetate | Separatory funnel |
| Saturated Sodium Bicarbonate Solution | Rotary evaporator |
| Brine (Saturated NaCl solution) | Standard laboratory glassware |
| Anhydrous Magnesium Sulfate (MgSO₄) | Analytical balance |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Williamson ether synthesis.
Step-by-Step Protocol
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent side reactions caused by moisture.
-
Charging Reagents: Under a positive pressure of nitrogen, charge the flask with this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq, finely powdered), and anhydrous DMF (approx. 5 mL per gram of phenol).
-
Causality Note: Anhydrous K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol. Being a solid, it simplifies workup. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly reactive for the Sₙ2 reaction.
-
-
Initial Heating: Begin stirring and gently heat the mixture to 80-90 °C.
-
Addition of Electrophile: Dissolve the electrophilic side-chain (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over approximately 1 hour using an addition funnel.
-
Causality Note: A slight excess of the electrophile ensures complete consumption of the more valuable phenol starting material. Slow, dropwise addition maintains control over the reaction temperature, preventing potential exothermic events and minimizing side-product formation.
-
-
Reaction Monitoring: Maintain the reaction temperature at 90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS every hour until the starting phenol is consumed (typically 4-6 hours).
-
Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF). Extract the aqueous phase three times with ethyl acetate.
-
Causality Note: Quenching with water dissolves the inorganic salts (K₂CO₃, KBr). Ethyl acetate is a common extraction solvent that is immiscible with water and has good solubility for the organic product.
-
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted phenol) and then with brine (to break emulsions and begin the drying process).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure strobilurin analogue.
Analytical Characterization
Post-synthesis, the identity, purity, and yield of the final compound must be rigorously confirmed. Standard analytical techniques are employed for this validation.
| Analytical Method | Purpose | Typical Observations | Reference |
| GC-MS | Confirm molecular weight and identify impurities | A molecular ion peak corresponding to the product's MW. Fragmentation pattern consistent with the expected structure. | [7] |
| ¹H & ¹³C NMR | Confirm chemical structure and connectivity | Chemical shifts and coupling constants matching the proposed structure. Absence of signals from starting materials. | - |
| HPLC | Determine purity and quantify yield | A single major peak for the product. Purity is calculated from the peak area percentage. | [15] |
| FT-IR | Confirm functional groups | Presence of C-O-C stretch (ether), absence of broad O-H stretch (phenol). | - |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective base (wet or chunky K₂CO₃).2. Inactive electrophile.3. Insufficient temperature. | 1. Use fresh, finely powdered, anhydrous K₂CO₃.2. Check the purity/integrity of the electrophile.3. Increase temperature to 100-110 °C, monitoring for degradation. |
| Formation of Side Products | 1. Reaction temperature too high.2. Presence of water in the reaction. | 1. Maintain strict temperature control.2. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. |
| Difficult Work-up (Emulsions) | 1. Emulsion formation during extraction. | 1. Add brine during the wash steps to increase the aqueous phase density and break the emulsion. |
Conclusion
This compound represents a strategically important intermediate for the rational design of modern agrochemicals. Its successful incorporation into complex molecules, particularly strobilurin fungicides, hinges on a well-controlled Williamson ether synthesis. The protocol and insights provided in this guide offer a robust framework for researchers to leverage this valuable synthon, enabling the development of next-generation crop protection solutions. Adherence to the principles of anhydrous reaction conditions, careful temperature management, and rigorous analytical confirmation is paramount to achieving high-yield, high-purity synthesis.
References
- Apollo Scientific.
-
Wikipedia. Strobilurin. [Link]
-
Bhatt, P., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology. [Link]
-
Michigan State University Extension. (2010). Use strobilurin fungicides wisely to avoid fungicide resistance development. [Link]
- Safety Data Sheet for 4-(2-methoxyethyl)-phenol. (2025). Generic SDS Provider.
-
Godwin, J. R., et al. (2002). The strobilurin fungicides. Pest Management Science. [Link]
-
Selim, R. E., & Khalil, M. S. (2021). Strobilurins: New group of fungicides. Journal of Plant Science and Phytopathology. [Link]
-
Hirotomi, D., et al. (2016). Research and Development of a Novel Fungicide 'Mandestrobin'. Sumitomo Chemical R&D Report. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 4-Chloro-2-methylphenol. [Link]
- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
OECD SIDS. 4-CHLORO-2-METHYLPHENOL UNEP Publications. [Link]
- Google Patents. Method for producing 4-(2'-methoxyethyl) phenol.
-
National Institute of Standards and Technology. Phenol, 4-chloro-2-methyl-. [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]
-
SIELC Technologies. High Performance Liquid Chromatography (HPLC) Method for Analysis of 4-Methoxyphenol. [Link]
Sources
- 1. Buy 4-Chloro-2-methylphenol | 1570-64-5 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. plantsciencejournal.com [plantsciencejournal.com]
- 5. Strobilurin - Wikipedia [en.wikipedia.org]
- 6. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenol, 4-chloro-2-methyl- [webbook.nist.gov]
- 9. 4-氯-2-甲氧基苯酚 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. southwest.tn.edu [southwest.tn.edu]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. 4-Methoxyphenol | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Chlorinated Phenolic Ethers
Welcome to the Technical Support Center for the purification of chlorinated phenolic ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of compounds. The information herein is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of chlorinated phenolic ethers, providing a foundation for selecting and optimizing your purification strategy.
Q1: What are the primary methods for purifying chlorinated phenolic ethers, and how do I choose the best one?
A1: The choice of purification method depends on the scale of your experiment, the physicochemical properties of your target compound (e.g., polarity, volatility, thermal stability), and the nature of the impurities. The four primary methods are:
-
Crystallization: Ideal for thermally stable, solid compounds with good crystal-forming habits. It is highly effective for removing small amounts of impurities and is scalable.
-
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is suitable for a wide range of compounds and scales, from analytical to preparative.
-
Distillation (Fractional and Vacuum): Best suited for volatile and thermally stable liquid compounds with different boiling points.[1][2] Vacuum distillation is employed for high-boiling or thermally sensitive compounds.
-
Liquid-Liquid Extraction (LLE): A fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases.[3][4] It is often used as a preliminary purification step to remove highly polar or non-polar impurities.
A decision-making workflow can help in selecting the appropriate method:
Caption: Decision tree for selecting a primary purification method.
Q2: How does the chlorine substitution pattern on the aromatic ring affect purification strategy?
A2: The number and position of chlorine atoms significantly influence the molecule's polarity, solubility, and boiling point. Generally, as chlorination increases, the molecule becomes more non-polar and its boiling point rises. This has several implications:
-
Solvent Selection for Crystallization: Highly chlorinated ethers will be less soluble in polar solvents. You may need to use less polar solvent systems for recrystallization.[5][6]
-
Eluent System for Chromatography: For normal-phase chromatography, more chlorinated, less polar compounds will elute faster. A less polar mobile phase (e.g., higher hexane content in a hexane/ethyl acetate system) will be required. For reverse-phase HPLC, these compounds will have longer retention times.[7][8]
-
Distillation: The presence of multiple chlorine atoms can lead to closely boiling isomers, making fractional distillation challenging. High-vacuum distillation may be necessary to overcome the high boiling points.
Q3: Are there any specific safety precautions I should take when working with chlorinated phenolic ethers?
A3: Yes, safety is paramount. Chlorinated phenolic compounds can be toxic and are often persistent environmental pollutants.[9][10] Always work in a well-ventilated fume hood.[11] Personal protective equipment (PPE) is mandatory, including a lab coat, safety glasses or a face shield, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber).[12][13][14] Be aware of the specific toxicity data for your compound by consulting its Safety Data Sheet (SDS). All waste containing these compounds must be disposed of as hazardous chemical waste.[11]
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during purification.
A. Crystallization Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used).[15] 2. The compound is too soluble in the chosen solvent. 3. The cooling process is too rapid. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[15][16] 2. Add a co-solvent (anti-solvent) in which the compound is insoluble, dropwise, until the solution becomes cloudy, then heat to redissolve and cool slowly.[17] 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[15][16] 4. Add a seed crystal of the pure compound.[16] |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated, or cooling is too rapid. 3. The presence of impurities is inhibiting crystal lattice formation. | 1. Choose a solvent with a lower boiling point. 2. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] 3. Try a different solvent system or pre-purify by another method (e.g., column chromatography) to remove the problematic impurities. |
| Crystals form too quickly, potentially trapping impurities. | 1. The solution is too concentrated. 2. The cooling is too rapid. | 1. Add a small amount of additional hot solvent to the mixture to ensure the solid is fully dissolved at the boiling point, then cool slowly.[15] 2. Insulate the flask to slow down the cooling rate (e.g., place it in a beaker of warm water or wrap it in glass wool). |
| Poor recovery of the purified compound. | 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[15] 2. The crystals were not washed with ice-cold solvent, causing some to redissolve. 3. Premature crystallization occurred during a hot filtration step. | 1. Concentrate the mother liquor and cool it further to obtain a second crop of crystals. 2. Always use a minimal amount of ice-cold solvent for washing the collected crystals. 3. Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent crystallization in the funnel.[16] |
B. Column Chromatography (Silica Gel) Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Poor separation of spots on TLC or bands on the column. | 1. The solvent system (eluent) is too polar or not polar enough. 2. The sample was overloaded on the column. | 1. Optimize the solvent system using TLC. If the Rf values are too high, decrease the polarity of the eluent. If they are too low, increase the polarity.[18] 2. Use a larger column or apply less sample. The amount of sample should typically be 1-5% of the weight of the stationary phase. |
| Streaking or tailing of bands. | 1. The compound is too polar for the eluent system, leading to strong adsorption to the silica. 2. The compound is acidic or basic.[19][20] 3. The sample is degrading on the silica gel.[21] | 1. Gradually increase the polarity of the eluent. 2. Add a small amount of a modifier to the eluent (e.g., 0.5-1% acetic acid for acidic compounds, or 0.5-1% triethylamine for basic compounds).[19][20] 3. Run a 2D TLC to check for stability. If unstable, consider using a different stationary phase (e.g., alumina) or a different purification method.[21] |
| Cracked or channeled column bed. | 1. The column was packed improperly. 2. The column ran dry at some point. | 1. Repack the column carefully, ensuring the stationary phase is evenly settled. 2. Always maintain a level of solvent above the stationary phase. |
C. High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| High backpressure. | 1. Blockage in the system (e.g., column frit, guard column, tubing).[22][23][24] 2. Mobile phase precipitation (especially with buffered solutions). | 1. Systematically isolate the source of the blockage by removing components (start with the column) and checking the pressure.[25] Reverse-flush the column if permitted by the manufacturer. 2. Ensure mobile phase components are fully miscible and filtered. |
| Peak tailing or fronting. | 1. Column overload.[23][26] 2. Secondary interactions between the analyte and the stationary phase. 3. Mismatch between the sample solvent and the mobile phase.[23] | 1. Reduce the injection volume or sample concentration.[25][26] 2. For basic compounds, add a competing base (e.g., triethylamine) to the mobile phase. For acidic compounds, adjust the pH. 3. Dissolve the sample in the mobile phase whenever possible. |
| Baseline drift or noise. | 1. Air bubbles in the pump or detector.[23][24][26] 2. Contaminated mobile phase.[24][26] 3. Column temperature fluctuations.[26] | 1. Degas the mobile phase thoroughly. Purge the pump to remove bubbles.[22] 2. Use high-purity solvents and prepare fresh mobile phase.[26] 3. Use a column oven to maintain a stable temperature.[26] |
III. Experimental Protocols
A. Protocol: Recrystallization of a Solid Chlorinated Phenolic Ether
This protocol outlines a general procedure for single-solvent recrystallization.
-
Solvent Selection: In a small test tube, add a few milligrams of your crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.[16] Test a range of solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.[27]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and filter paper to prevent premature crystallization.[16]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.[28] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Caption: Workflow for the recrystallization protocol.
B. Protocol: Preparative Column Chromatography
This protocol provides a step-by-step guide for purifying a chlorinated phenolic ether using silica gel chromatography.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system will give your target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Secure a glass column vertically. Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow the silica to settle into a uniform bed, continuously tapping the column to dislodge air bubbles. Drain the excess solvent until it is just level with the top of the silica bed.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Carefully add the sample solution to the top of the silica bed. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[29]
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. You can use isocratic elution (constant solvent composition) or gradient elution (gradually increasing the polarity of the solvent) to separate the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified chlorinated phenolic ether.
IV. References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ResearchGate. (2017). (PDF) Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. [Link]
-
MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. [Link]
-
ResearchGate. (n.d.). The new liquid–liquid extraction method for separation of phenolic compounds from coal tar | Request PDF. [Link]
-
MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]
-
Unknown Source. Guide for crystallization.
-
University of Florida. (2015). Crystal Growing Tips. [Link]
-
Google Patents. (n.d.). US4429168A - Process for separating chlorinated phenols.
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Gov.bc.ca. (2017). Chlorinated and Non-Chlorinated Phenols in Water. [Link]
-
Unknown Source. Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column.
-
Unknown Source. HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation.
-
ResearchGate. (n.d.). Separation of Chlorophenols by HPLC and Capillary Electrochromatography Using .BETA.-Cyclodextrin-bonded Stationary Phases. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Wikipedia. (n.d.). Fractional distillation. [Link]
-
GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System. [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]
-
Chemistry LibreTexts. (2023). 26.4: Optimization and Column Performance. [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. [Link]
-
alwsci. (n.d.). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. [Link]
-
Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. [Link]
-
University of Rochester. (n.d.). Troubleshooting: TLC. [Link]
-
PharmaCores. (n.d.). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
Unknown Source. Common Faults and Troubleshooting Methods in HPLC Column.
-
PubMed. (n.d.). Removal of phenol and chlorophenols from water by coir pith carbon: equilibrium and rate studies. [Link]
-
Vaia. (n.d.). Fractional Distillation: Definition & Examples, Process. [Link]
-
ResearchGate. (2015). Separation of phenols and chlorophenols by Dissociation extraction: New regenerative methods. [Link]
-
Google Patents. (n.d.). US3038882A - Method of preparing chlorinated phenolic-formaldehyle condensation products.
-
cromlab-instruments.es. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. [Link]
-
PubMed. (n.d.). A review of chlorinated phenols. [Link]
-
YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. [Link]
-
Unknown Source. Chromatographic Determination of Chlorophenols.
-
Unknown Source. for the SAFE USE of PHENOL.
-
Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. [Link]
-
Monash University. (n.d.). Phenol - OHS Information Sheet. [Link]
-
Princeton EHS. (n.d.). Phenol. [Link]
-
Save My Exams. (2024). Fractional distillation - GCSE Chemistry Revision Notes. [Link]
-
Unknown Source. Determination of chlorinated phenols by high-performance liquid chromatography.
-
EPA. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography. [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. [Link]
Sources
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. saltworkstech.com [saltworkstech.com]
- 10. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. petrochemistry.eu [petrochemistry.eu]
- 13. monash.edu [monash.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. chembam.com [chembam.com]
- 20. youtube.com [youtube.com]
- 21. Troubleshooting [chem.rochester.edu]
- 22. bvchroma.com [bvchroma.com]
- 23. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 24. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 25. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 26. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 27. quora.com [quora.com]
- 28. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 29. chromtech.com [chromtech.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Hydroxymethyl and Methoxymethyl Phenols in Electrophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of substituent effects on the reactivity of aromatic compounds is fundamental. This guide provides an in-depth, objective comparison of the reactivity of hydroxymethyl-substituted phenols versus their methoxymethyl-protected counterparts in the context of electrophilic aromatic substitution (EAS). By delving into the electronic and steric nuances of these two critical functional groups, this document aims to provide actionable insights and supporting experimental frameworks for the strategic design and synthesis of complex phenolic molecules.
At a Glance: Key Differences in Reactivity
The phenolic hydroxyl group is a powerful activating, ortho, para-director for electrophilic aromatic substitution, a consequence of its ability to donate electron density to the aromatic ring through resonance.[1][2] The introduction of a hydroxymethyl (-CH₂OH) or methoxymethyl (-CH₂OCH₃) substituent, typically at the para or ortho position, modulates this inherent reactivity. While both are benzylic substituents, their differing electronic and steric profiles lead to distinct behaviors in chemical transformations.
| Feature | Hydroxymethyl Phenol | Methoxymethyl Phenol |
| Primary Role | Reactive intermediate, building block | Protected phenol, stable intermediate |
| Electronic Effect | Weakly electron-donating/withdrawing | Weakly electron-withdrawing |
| Reactivity in EAS | Generally more reactive due to the potential for quinone methide formation and activating hydroxyl group. | Generally less reactive; the ether oxygen is less activating than a hydroxyl group. |
| Key Reaction | Lederer-Manasse reaction, polymerization | Protecting group installation and cleavage |
| Steric Hindrance | Moderate | Marginally larger than hydroxymethyl |
The Decisive Factors: Electronic and Steric Effects
The reactivity of a substituted phenol in electrophilic aromatic substitution is governed by the interplay of electronic and steric effects of the substituents on the aromatic ring.
Electronic Effects: A Quantitative Comparison
The electronic influence of a substituent can be quantified using Hammett constants (σ), which measure the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions.
| Substituent | σm | σp | Interpretation |
| -CH₂OH | 0.07 | -0.01 | The hydroxymethyl group is weakly electron-withdrawing by induction at the meta position but very weakly electron-donating by resonance at the para position. |
| -CH₂OCH₃ | 0.02 | 0.03 | The methoxymethyl group is weakly electron-withdrawing at both the meta and para positions, primarily through an inductive effect. |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[3]
The Hammett constants reveal subtle but significant differences. The hydroxymethyl group, with a slightly negative σp value, can be considered almost electronically neutral or very weakly activating at the para position. In contrast, the methoxymethyl group is consistently weakly deactivating through induction at both positions. This suggests that, based on electronic effects alone, the hydroxymethylphenol would be slightly more reactive towards electrophiles than the methoxymethylphenol.
Steric Hindrance
Comparative Reactivity in Key Electrophilic Aromatic Substitution Reactions
The true test of these electronic and steric effects lies in their influence on common electrophilic aromatic substitution reactions.
Nitration
Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring. Given the activating nature of the parent hydroxyl group, this reaction proceeds under milder conditions than for benzene.
Expected Reactivity: Based on the electronic effects, p-hydroxymethylphenol is expected to be more reactive towards nitration than p-methoxymethylphenol. The weakly electron-donating character of the hydroxymethyl group at the para position complements the activating effect of the phenolic hydroxyl group. Conversely, the weakly deactivating nature of the methoxymethyl group would slightly reduce the nucleophilicity of the aromatic ring.
Reaction Scheme:
Caption: General scheme for the nitration of p-hydroxymethylphenol and p-methoxymethylphenol.
Halogenation
Halogenation, such as bromination, of phenols is typically rapid and can lead to polysubstitution due to the strong activating effect of the hydroxyl group.
Expected Reactivity: Similar to nitration, p-hydroxymethylphenol is anticipated to undergo halogenation more readily than p-methoxymethylphenol. The choice of solvent is critical in controlling the extent of halogenation.
Reaction Scheme:
Caption: General scheme for the bromination of p-hydroxymethylphenol and p-methoxymethylphenol.
Friedel-Crafts Acylation
Friedel-Crafts acylation of phenols can be complex, as O-acylation can compete with the desired C-acylation.[4] The use of a Lewis acid catalyst is typically required.
Expected Reactivity: The Lewis basic oxygen of the phenolic hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring. However, under appropriate conditions, C-acylation can occur. The relative reactivity would again be expected to be higher for p-hydroxymethylphenol. The methoxymethyl group, being an ether, is less prone to this deactivating coordination but also renders the ring less nucleophilic.
Reaction Scheme:
Caption: General scheme for Friedel-Crafts acylation.
The Unique Reactivity of the Hydroxymethyl Group: Quinone Methide Formation
A key differentiator in the reactivity of hydroxymethylphenols is their ability to form highly reactive quinone methide intermediates upon dehydration.[5] This pathway is not available to methoxymethyl phenols. The formation of quinone methides is central to the mechanism of phenol-formaldehyde resin formation and explains the propensity of hydroxymethylphenols to undergo condensation and polymerization reactions.
Caption: Formation of a reactive quinone methide intermediate from p-hydroxymethylphenol.
Experimental Protocols
The following protocols provide a framework for comparing the reactivity of p-hydroxymethylphenol and p-methoxymethylphenol in a representative electrophilic aromatic substitution reaction.
Protocol: Comparative Nitration
Objective: To compare the yield and reaction progress of the nitration of p-hydroxymethylphenol and p-methoxymethylphenol under identical, mild conditions.
Materials:
-
p-Hydroxymethylphenol
-
p-Methoxymethylphenol
-
Dilute Nitric Acid (e.g., 3 M)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 10 mmol) of p-hydroxymethylphenol and p-methoxymethylphenol in DCM (50 mL). Cool both flasks to 0 °C in an ice bath with magnetic stirring.
-
Addition of Nitrating Agent: To each flask, add dilute nitric acid (1.1 equivalents) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the progress of both reactions by TLC at regular intervals (e.g., every 15 minutes).
-
Workup: Once the starting material is consumed (or after a set time, e.g., 2 hours), quench the reactions by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude products by flash column chromatography on silica gel. Determine the yield of the nitrated products and compare the results.
Safety Precautions: Nitration reactions can be highly exothermic and produce toxic gases. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, lab coat, and gloves.
Conclusion
The hydroxymethyl and methoxymethyl groups, while structurally similar, impart distinct reactivity profiles to the phenol ring. The hydroxymethyl group, being nearly electronically neutral at the para position, allows the phenol to retain a high degree of reactivity, further enhanced by its ability to form reactive quinone methide intermediates. This makes hydroxymethylphenols valuable, albeit sometimes unstable, intermediates for polymerization and further functionalization.
In contrast, the methoxymethyl group serves as a robust protecting group. Its weak electron-withdrawing nature slightly deactivates the ring towards electrophilic attack, providing a more controlled and predictable reactivity. The choice between these two functionalities should therefore be a strategic one, guided by the desired synthetic outcome: the hydroxymethyl group for subsequent condensation or polymerization, and the methoxymethyl group for protection and controlled, stepwise synthesis.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols.
- Hansch, C.; Leo, A.; Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
- Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
- Quora. (2018).
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Google Patents. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols.
- ECHEMI. (n.d.). Friedel–Crafts reaction of phenol.
- Nikolić, J., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1396-1405.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
Sources
Thermal Stability & Hazard Profiling of Chlorophenolic Intermediates: A Comparative Guide
Executive Summary
Objective: This guide provides a technical comparison of the thermal stability profiles of 2-Chlorophenol (2-CP) , 2,4-Dichlorophenol (2,4-DCP) , and 2,4,6-Trichlorophenol (2,4,6-TCP) .
Critical Insight: Unlike standard organic intermediates where thermal instability implies simple loss of yield, chlorophenolic instability presents a dual hazard: exothermic runaway and the formation of ultra-toxic polychlorinated dibenzo-p-dioxins (PCDDs) . Experimental data indicates that while increasing chlorination generally elevates the boiling point, it paradoxically lowers the energy barrier for radical condensation reactions that lead to dioxin formation.
Target Audience: Process Chemists, HSE Specialists, and Drug Development Scientists.
Comparative Thermal Profile
The following data synthesizes thermodynamic properties with experimental decomposition thresholds. Note that "Decomposition Onset" refers to the initiation of irreversible chemical breakdown (exothermic or mass loss), distinct from simple volatilization.
Table 1: Physicochemical & Thermal Stability Metrics
| Property | 2-Chlorophenol (2-CP) | 2,4-Dichlorophenol (2,4-DCP) | 2,4,6-Trichlorophenol (2,4,6-TCP) |
| CAS Number | 95-57-8 | 120-83-2 | 88-06-2 |
| Physical State | Liquid ( | Solid ( | Solid ( |
| Boiling Point | 174°C | 210°C | 246°C |
| DSC Exothermic Onset ( | > 300°C (Pyrolysis) | ~138°C [1] | ~280°C (Complex) [2] |
| Dioxin Formation Window | Low Potential | Moderate (>200°C) | High Risk (>300°C) [3] |
| Primary Decomposition Mode | Dechlorination / CO elimination | Radical Condensation | Radical Condensation to PCDDs |
| Acidity ( | 8.52 | 7.89 | 6.23 |
Analyst Note: The lower
of 2,4,6-TCP indicates a more stable phenoxy anion/radical intermediate. This stability allows the radical to survive longer in the reaction matrix, increasing the probability of bimolecular condensation into dioxins rather than simple termination.
Mechanistic Insight: The Pathway to Instability
Thermal decomposition in chlorophenols is driven by Radical Homolysis and Condensation . Understanding this mechanism is vital for designing safe process windows.
The "Precursor Window"
The danger zone for these intermediates lies between 300°C and 600°C , often reached during localized overheating in reactors or uncontrolled distillation bottoms.
-
Initiation: Thermal energy cleaves the O-H bond (or C-Cl bond at higher T), generating a Chlorophenoxy Radical .
-
Propagation: These radicals are resonance-stabilized by the chlorine atoms (electron-withdrawing).
-
Condensation (The Hazard): Two phenoxy radicals condense, eliminating HCl or
, to form Polychlorinated Diphenyl Ethers (PCDEs) , which then cyclize to form Dioxins (PCDDs) and Furans (PCDFs) .
Visualization: Decomposition & Dioxin Formation Pathway[2]
Figure 1: Thermal degradation pathway of 2,4,6-TCP leading to dioxin formation via radical condensation.
Experimental Protocol: Self-Validating Stability Testing
To validate the stability of a specific lot or formulation, use this coupled DSC/TGA workflow. This protocol distinguishes between physical evaporation and chemical decomposition .
Equipment Requirements
-
DSC: Heat Flux or Power Compensation (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3).
-
TGA: High-sensitivity balance (e.g., TGA 5500).
-
Crucibles:
-
TGA: Open Alumina or Platinum pan.
-
DSC:High-Pressure Gold-Plated or Steel Sealed Pan (Critical to suppress evaporation and observe decomposition).
-
Step-by-Step Workflow
-
Sample Preparation:
-
Dry sample under vacuum at 40°C for 4 hours to remove moisture (water acts as a plasticizer and alters
). -
Weigh 2–5 mg of sample. Precision ±0.01 mg.
-
-
TGA Run (Volatility Screen):
-
Atmosphere: Nitrogen (50 mL/min).
-
Ramp: 10°C/min from 25°C to 600°C.
-
Success Criterion: Determine
(temperature of 5% mass loss). If , the primary loss is evaporation.
-
-
DSC Run (Decomposition Screen):
-
Crucible: Hermetically sealed high-pressure pan (pinhole-free).
-
Atmosphere: Nitrogen (static or slow purge).
-
Ramp: 5°C/min from 25°C to 400°C.
-
Data Analysis: Look for exothermic onsets (
).-
Endotherm: Melting or Evaporation (if seal leaks).
-
Exotherm: Chemical Decomposition / Polymerization.
-
-
-
Validation Logic:
-
IF DSC Exotherm occurs beforeTGA Mass Loss
High Hazard (Decomposition generates gas/heat before evaporation). -
IF TGA Mass Loss occurs beforeDSC Exotherm
Low Hazard (Material evaporates before decomposing, assuming open system).
-
Visualization: Analytical Decision Tree
Figure 2: Logical workflow for determining thermal risk using coupled thermal analysis.
Safety & Handling Implications
Based on the thermal profiles, the following operational boundaries are recommended for drug development workflows:
-
Temperature Limits:
-
2,4-DCP: Maintain process temperatures < 110°C . The DSC onset at ~138°C suggests a narrow safety margin.
-
2,4,6-TCP: Strictly avoid temperatures > 200°C . While the melting point is low (69°C), localized heating near the boiling point (246°C) significantly increases the rate of dioxin precursor formation.
-
-
Catalytic Contamination:
-
Avoid contact with Fe(III) or Cu(II) salts. Transition metals act as radical initiators, lowering the decomposition activation energy (
) by up to 30% and accelerating dioxin formation [1].
-
-
Quenching:
-
In the event of a thermal runaway, do not simply vent to atmosphere (release of toxic vapors). Use a radical scavenger quench (e.g., hindered phenols or aqueous sodium hydroxide to convert to the phenolate salt, which is thermally more stable in solution).
-
References
-
Science Publishing Group. (2015). Studies on Physicochemical Properties of Biofield Treated 2,4-Dichlorophenol. Demonstrates DSC decomposition onset shift from 137.9°C to 131.94°C. [1]
-
National Institutes of Health (NIH). (2003). Mechanisms of Dioxin Formation from the High-Temperature Pyrolysis of 2-Chlorophenol. Environmental Science & Technology. Detailed radical mechanism analysis.
-
LIDSEN Publishing. (2021). Examination of PCDD/F Formation in Thermal Systems Using Simple Mathematical Models. Analysis of 2,4,6-TCP conversion to dioxins.
-
PubChem. (2025). 2,4,6-Trichlorophenol Compound Summary. Physical properties and toxicity data.[2][3][4][5]
-
Mettler Toledo. (2020).[6] Separation of Melting and Decomposition using High Heating Rates. Methodology for DSC analysis of unstable organics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. download.basf.com [download.basf.com]
- 5. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Guide to the Safe Handling of 4-Chloro-2-(methoxymethyl)phenol: Essential Protective Measures for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical compounds is a routine yet critical aspect of our work. This guide provides essential, immediate safety and logistical information for the handling of 4-Chloro-2-(methoxymethyl)phenol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document is constructed based on the known hazards of structurally analogous chlorinated phenols. It is imperative to treat this compound with a high degree of caution, assuming a hazard profile similar to its close relatives until specific data becomes available.
Understanding the Potential Hazards: A Precautionary Approach
Given its structure as a chlorinated phenol, this compound should be presumed to pose significant health risks. Chlorophenols as a class of compounds are known to have various toxic effects.[1][2] Based on data from structurally similar compounds such as 4-Chloro-2-methoxyphenol, we can anticipate the following hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation: Expected to cause serious eye irritation, potentially leading to damage if not promptly addressed.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4]
Exposure to chlorophenols can affect the nervous system, and in animal studies, high levels of exposure have been linked to liver damage.[1] Therefore, minimizing all routes of exposure—dermal, ocular, and inhalation—is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.[6][7] |
| Hand Protection | Double-layered nitrile gloves or thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber). | Phenols can penetrate standard latex or thin nitrile gloves. Double gloving provides an additional barrier. Change gloves immediately if contaminated.[6][8] |
| Body Protection | A long-sleeved, fully buttoned laboratory coat. | To protect the skin from accidental spills.[6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of any vapors or aerosols, which may cause respiratory irritation.[4] |
Safe Handling and Operational Plan: A Step-by-Step Approach
Adherence to a strict operational protocol is crucial for minimizing exposure risk.
3.1. Preparation and Weighing:
-
Work Area Designation: Designate a specific area within a chemical fume hood for handling this compound.
-
Pre-weighing Checks: Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily available within the fume hood.
-
Weighing Procedure: Carefully weigh the required amount of the compound. Avoid creating dust or aerosols.
-
Immediate Cleanup: Clean any minor spills immediately with an appropriate absorbent material.
3.2. Solution Preparation:
-
Solvent Addition: Slowly add the solvent to the container with the weighed compound.
-
Controlled Dissolution: If heating is required for dissolution, use a controlled heating source (e.g., a heating mantle with a stirrer) and ensure the setup is secure. Avoid excessive heating to prevent the generation of vapors.
-
Clear Labeling: All containers with solutions of this compound must be clearly labeled with the chemical name, concentration, and hazard symbols.
3.3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, without touching the outer surface of the inner glove with your bare hands.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Emergency Procedures: Be Prepared
4.1. Spills:
-
Small Spills: For small spills within the fume hood, use a chemical absorbent pad or spill kit to contain and clean up the material. Place the waste in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.
4.2. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound (including contaminated solids like gloves and paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.[9][10]
-
Halogenated Waste Stream: This waste should be designated for the halogenated organic waste stream. Do not mix with non-halogenated waste.[9][11]
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal and contact your EHS department for pickup and final disposal.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
By adhering to these stringent safety protocols, we can continue our vital research while ensuring the well-being of ourselves and our colleagues. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
-
Sigma-Aldrich. 4-Chloro-2-methoxyphenol technical grade.
-
TCI AMERICA. 4-Chloro-2-methoxyphenol.
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
-
University of California, Santa Cruz. Environment, Health and Safety - Organic Solvents.
-
TCI EUROPE N.V. 4-Chloro-2-methoxyphenol.
-
Bucknell University. Hazardous Waste Segregation.
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
-
Benchchem. Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
-
PubChem. 4-Chloroguaiacol.
-
ECHEMI. 4-CHLORO-2-METHOXYPHENOL Industrial Grade.
-
Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs for Chlorophenols.
-
Smolecule. 2-Chloro-4-(methoxymethyl)phenol.
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
-
REWE Group. DETOX Program Fact Sheet - Chlorophenols.
-
NIST WebBook. 2-Methoxy-4-chloro-phenol.
-
Ecolink, Inc. Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
-
Cefic. Poster for the SAFE USE of PHENOL.
-
Kinsotech. 4-Chloro-2-methylphenol CAS 1570-64-5 Supplier, Manufacturer.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. rewe-group.com [rewe-group.com]
- 3. 4-Chloro-2-methoxyphenol | 16766-30-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. 4-Chloro-2-methoxyphenol | 16766-30-6 | TCI AMERICA [tcichemicals.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. ecolink.com [ecolink.com]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
